molecular formula C29H48O7 B12727689 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)- CAS No. 126454-05-5

3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)-

Cat. No.: B12727689
CAS No.: 126454-05-5
M. Wt: 508.7 g/mol
InChI Key: IIJUJSZXIGNQKP-UHFFFAOYSA-N
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Description

3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4153)pentadec-13-en-9-yl)- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)- typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyran ring through cyclization reactions.
  • Introduction of hydroxyl groups via oxidation reactions.
  • Formation of the spiro structure through specific cyclization techniques.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxyl and ketone groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions.

Medicine

In medicine, the compound’s unique structure may offer potential therapeutic applications, such as acting as a precursor for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(4.1.5.3)pentadec-13-en-9-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may form hydrogen bonds or covalent bonds with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hexanone: A simpler ketone with fewer functional groups.

    4-Hydroxy-2H-pyran-2-one: A compound with a similar pyran ring structure.

    Spiro compounds: Compounds with similar spiro structures but different substituents.

Uniqueness

The uniqueness of 3-Hexanone, 4-(2-(5-ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro(415

Properties

CAS No.

126454-05-5

Molecular Formula

C29H48O7

Molecular Weight

508.7 g/mol

IUPAC Name

4-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]hexan-3-one

InChI

InChI=1S/C29H48O7/c1-8-21(22(30)9-2)25-18(4)17-19(5)28(34-25)14-11-23(31)29(36-28)16-15-26(7,35-29)24-12-13-27(32,10-3)20(6)33-24/h11,14,18-21,23-25,31-32H,8-10,12-13,15-17H2,1-7H3

InChI Key

IIJUJSZXIGNQKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C(CC(C2(O1)C=CC(C3(O2)CCC(O3)(C)C4CCC(C(O4)C)(CC)O)O)C)C)C(=O)CC

Origin of Product

United States

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